molecular formula C7H15ClN2O B1403131 3-Methyl-piperidine-3-carboxylic acid amide hydrochloride CAS No. 1315499-98-9

3-Methyl-piperidine-3-carboxylic acid amide hydrochloride

Cat. No. B1403131
M. Wt: 178.66 g/mol
InChI Key: YAQQMBZEYARIQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08461328B2

Procedure details

To a solution of 3-Methyl-piperidine-3-carboxylic acid amide hydrochloride (740 mg, 4.1 mmol) in a cosolvent of 1,4-dioxane and water (12 mL, v:v=5:1) was added sodium carbonate (1.6 g, 15 mmol). The mixture was cooled to 0° C., benzyl chloroformate (900 mg, 0.53 mmol) was added, and the mixture was allowed to stir at room temperature for 3 h. LCMS showed starting material was consumed. The volatile components were removed, and the residue was extracted with ethyl acetate, purified by column chromatography (eluting with 10% methanol in dichloromethane) to give 600 mg (53%) of 3-Carbamoyl-3-methyl-piperidine-1-carboxylic acid benzyl ester. LCMS (Method K, ESI): RT=1.18 min, m+Na=298.8; 1H NMR (400 MHz, CDCl3) δ: 7.32-7.23 (m, 5H), 5.07-5.03 (m, 2H), 4.30-4.10 (m, 1H), 4.10-3.90 (m, 1H), 3.10-2.40 (m, 2H), 1.65-1.75 (m, 2H), 1.60-1.30 (m, 2H), 1.25-1.15 (m, 1H), 1.09 (s, 3H).
Quantity
740 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
900 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][C:3]1([C:9]([NH2:11])=[O:10])[CH2:8][CH2:7][CH2:6][NH:5][CH2:4]1.O1CCOCC1.C(=O)([O-])[O-].[Na+].[Na+].Cl[C:25]([O:27][CH2:28][C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1)=[O:26]>O>[CH2:28]([O:27][C:25]([N:5]1[CH2:6][CH2:7][CH2:8][C:3]([C:9](=[O:10])[NH2:11])([CH3:2])[CH2:4]1)=[O:26])[C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1 |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
740 mg
Type
reactant
Smiles
Cl.CC1(CNCCC1)C(=O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
1.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
12 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
900 mg
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was consumed
CUSTOM
Type
CUSTOM
Details
The volatile components were removed
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (eluting with 10% methanol in dichloromethane)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)N1CC(CCC1)(C)C(N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 409.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.